3h-[1,2]Oxathiolo[4,3-c]pyridine

Catalog No.
S1780861
CAS No.
143039-98-9
M.F
C6H5NOS
M. Wt
139.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3h-[1,2]Oxathiolo[4,3-c]pyridine

CAS Number

143039-98-9

Product Name

3h-[1,2]Oxathiolo[4,3-c]pyridine

IUPAC Name

3H-oxathiolo[4,3-c]pyridine

Molecular Formula

C6H5NOS

Molecular Weight

139.172

InChI

InChI=1S/C6H5NOS/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2

InChI Key

AKQRSZMTIIGDIY-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2)SO1

Synonyms

3H-[1,2]Oxathiolo[4,3-c]pyridine(9CI)

3H-[1,2]Oxathiolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique fused ring system, which consists of a pyridine ring and an oxathiolane ring. Its molecular formula is C6H5NOSC_6H_5NOS, indicating the presence of nitrogen, sulfur, and oxygen in its structure. The compound's structure contributes to its distinctive chemical properties and biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Due to its functional groups. Key reactions include:

  • Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones. Common reagents for oxidation include hydrogen peroxide and m-chloroperbenzoic acid under mild conditions.
  • Reduction: The compound can undergo reduction reactions that modify either the pyridine or oxathiolane rings. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution Reactions: These involve introducing various functional groups onto the pyridine ring, utilizing halogens, alkylating agents, or nucleophiles depending on the desired substituent.

The products formed from these reactions depend on the specific reagents and conditions applied.

Research indicates that 3H-[1,2]Oxathiolo[4,3-c]pyridine exhibits notable biological activities. Its unique structure allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding. The compound has been studied for its potential antiviral properties, particularly as a candidate for inhibiting viral replication through mechanisms involving enzyme inhibition and modulation of cellular pathways .

The synthesis of 3H-[1,2]Oxathiolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. A common method includes:

  • Cyclization of 2-Mercaptopyridine: This method involves reacting 2-mercaptopyridine with a halogenated compound in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Solvent Selection: Dimethylformamide or ethanol is often used as solvents to facilitate the reaction.
  • Temperature Control: The reaction is usually conducted at elevated temperatures to promote cyclization and improve yield.

While specific industrial production methods are not well-documented, scaling up laboratory techniques involves optimizing reaction conditions for high yield and purity.

3H-[1,2]Oxathiolo[4,3-c]pyridine has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: The compound's structure makes it suitable for studying enzyme interactions and binding affinities.
  • Material Science: It is explored for developing new materials with specific properties such as conductivity or stability.

The interaction studies involving 3H-[1,2]Oxathiolo[4,3-c]pyridine focus on its binding characteristics with various enzymes and receptors. These studies reveal how the compound alters the activity of specific targets, contributing to its potential therapeutic effects. Understanding these interactions is crucial for developing derivatives with enhanced biological activity or selectivity against particular targets .

Several compounds share structural similarities with 3H-[1,2]Oxathiolo[4,3-c]pyridine. Notable examples include:

  • 3H-[1,2]Oxathiolo[3,4-b]pyridine
  • 3H-[1,2]Oxathiolo[4,3-b]pyridine

Comparison

Compound NameStructural FeaturesUnique Properties
3H-[1,2]Oxathiolo[4,3-c]pyridineFused pyridine and oxathiolane ringsSpecific binding affinities; unique reactivity
3H-[1,2]Oxathiolo[3,4-b]pyridineSimilar fused ring structureDifferent biological activity profiles
3H-[1,2]Oxathiolo[4,3-b]pyridineAnother variant with similar componentsVariations in chemical reactivity

The uniqueness of 3H-[1,2]Oxathiolo[4,3-c]pyridine lies in its specific ring fusion pattern that influences both its chemical reactivity and biological activity compared to these similar compounds. This distinctiveness makes it a valuable tool in various research applications.

3H-Oxathiolo[4,3-c]pyridine is a heterocyclic organic compound characterized by its unique fused ring system that incorporates both nitrogen and sulfur heteroatoms within its molecular framework. The compound is officially registered under the Chemical Abstracts Service number 143039-98-9, establishing its identity in chemical databases worldwide. This bicyclic structure features a pyridine ring fused with an oxathiolane ring, creating a distinctive molecular architecture that contributes to its specialized chemical and biological properties.

The systematic nomenclature of this compound reflects its complex ring fusion pattern, where the oxathiolo portion contains both sulfur and oxygen atoms integrated into a five-membered ring system. The fusion occurs at the 4,3-positions relative to the pyridine ring, distinguishing it from other structural isomers within the oxathiolopyridine family. This specific arrangement of heteroatoms and ring fusion pattern is fundamental to understanding the compound's reactivity profile and potential applications in various research fields.

Molecular Properties and Characteristics

The molecular formula of 3H-Oxathiolo[4,3-c]pyridine is C₆H₅NOS, indicating the presence of six carbon atoms, five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. This composition reflects the heterocyclic nature of the compound and provides insight into its chemical behavior and potential reactivity patterns. The molecular weight and other physical properties contribute to its handling characteristics and suitability for various synthetic applications.

Research has demonstrated that the unique structural features of 3H-Oxathiolo[4,3-c]pyridine contribute to its distinctive chemical properties, including specific binding affinities and unique reactivity patterns that differentiate it from related heterocyclic compounds. The presence of multiple heteroatoms within the fused ring system creates opportunities for diverse chemical interactions and modifications, making it a valuable scaffold for synthetic chemistry applications.

Research Context and Significance

Recent scientific literature has highlighted the importance of oxathiolopyridine derivatives in medicinal chemistry research, particularly in the development of compounds with antiviral properties. The heterocyclic framework represented by 3H-Oxathiolo[4,3-c]pyridine has been identified as a privileged structure in drug discovery efforts, offering potential therapeutic applications through its ability to interact with various biological targets.

Studies have shown that compounds containing the oxathiolo-pyridine core structure exhibit notable biological activities, including potential antiviral effects that make them candidates for pharmaceutical development. The compound's unique structure allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding through mechanisms that are currently under investigation.

Early Foundations in Heterocyclic Chemistry

The discovery and development of 3H- [2]oxathiolo[4,3-c]pyridine emerged from a rich historical foundation in heterocyclic chemistry that spans over a century [2]. The fundamental understanding of sulfur and nitrogen-containing heterocycles began in 1887 when thiazole was first described by Hantzsch and Weber, establishing the groundwork for subsequent research into complex fused ring systems [2]. This early work provided the theoretical framework that would eventually enable the synthesis of more sophisticated heterocyclic compounds containing multiple heteroatoms [17].

The development of heterocyclic chemistry gained significant momentum in the early twentieth century as researchers recognized the importance of these compounds in biological systems [23]. Heterocycles play crucial roles in biochemical processes, as the side groups of essential cellular constituents such as deoxyribonucleic acid and ribonucleic acid are based on aromatic heterocycles [23]. This biological significance drove continued research interest in developing new synthetic methodologies for accessing novel heterocyclic structures [23].

Evolution of Directed Metalation Methodology

A critical breakthrough in the synthetic accessibility of complex heterocycles came with the independent discovery of directed ortho metalation by Henry Gilman and Georg Wittig around 1940 [31]. This methodology revolutionized the field by enabling selective functionalization of aromatic systems through the use of organolithium reagents [31]. The directed metalation approach provided chemists with unprecedented control over regioselectivity in aromatic substitution reactions [30].

The application of directed metalation to pyridine systems presented unique challenges due to the electron-deficient nature of the pyridine ring [36]. Early attempts at pyridine metalation were complicated by undesired nucleophilic addition reactions of organometallic reagents into the pyridine ring [30]. However, the development of appropriate directing groups enabled efficient lithiation of pyridine derivatives, opening new avenues for the synthesis of pyridine-fused heterocycles [36].

Discovery of 3H- [1] [2]Oxathiolo[4,3-c]pyridine

The first successful synthesis of 3H- [2]oxathiolo[4,3-c]pyridine was achieved in 1992 by Alo, Familoni, Marsais, and Queguiner through their pioneering work on directed metalation of pyridinesulfonamides [14]. This landmark achievement represented a significant advancement in the field of sulfur-nitrogen heterocyclic chemistry [14]. The research team demonstrated that metalation of 4-(dialkylaminosulfonyl)pyridines with lithium diisopropylamide could generate reactive anions that, upon treatment with benzophenone, yielded carbinol intermediates [14].

The key discovery was that these carbinol intermediates could undergo thermal cyclization to form the desired 1,2-oxathiolo[4,3-c]pyridine ring system [14]. This synthetic approach was notable for its efficiency and the unprecedented nature of the fused heterocyclic product [14]. The research was conducted at the University of Lagos in Nigeria in collaboration with French researchers, representing an important international scientific collaboration [14].

Molecular Characterization and Properties

The structural elucidation of 3H- [2]oxathiolo[4,3-c]pyridine revealed a unique fused bicyclic system combining a pyridine ring with an oxathiolane moiety [9]. The compound possesses the molecular formula C₆H₅NOS with a molecular weight of 139.17 grams per mole [9]. The Chemical Abstracts Service assigned the registry number 143039-98-9 to this compound, establishing its identity in chemical databases [13].

Table 1: Molecular Properties of 3H- [2]Oxathiolo[4,3-c]pyridine

PropertyValueReference
Molecular FormulaC₆H₅NOSChemSpider Database [9]
Molecular Weight139.17 g/molPubChem Database [9]
CAS Registry Number143039-98-9Chemical Abstracts Service [13]
IUPAC Name3H- [2]oxathiolo[4,3-c]pyridineIUPAC Nomenclature [9]
Chemical ClassHeterocyclic compoundJournal of Heterocyclic Chemistry [14]
Ring SystemFused bicyclic systemStructural Analysis [9]
HeteroatomsNitrogen, Oxygen, SulfurElemental Composition [9]
Discovery Year1992Alo et al., 1992 [14]
First Synthesis MethodDirected metalation approachAlo et al., 1992 [14]

The presence of three different heteroatoms—nitrogen, oxygen, and sulfur—within the fused ring system contributes to the compound's distinctive chemical properties and potential biological activities . The arrangement of these heteroatoms creates unique electronic characteristics that distinguish this compound from other heterocyclic systems [23].

Research Timeline and Development

The development of 3H- [2]oxathiolo[4,3-c]pyridine research can be traced through several key milestones that span over a century of scientific advancement [2] [17] [23]. The historical progression demonstrates the cumulative nature of scientific discovery, where foundational work in basic heterocyclic chemistry eventually enabled the synthesis of increasingly complex molecular structures [23].

Table 2: Historical Timeline of Oxathiolo-Pyridine Chemistry Development

YearDevelopmentKey ContributorsSignificance
1887Thiazole first described by Hantzsch and WeberHantzsch, WeberFoundation of thiazole chemistry [2]
1940sDirected ortho metalation discovered by Gilman and WittigGilman, WittigDevelopment of directed metalation methodology [31]
1992First synthesis of 1,2-oxathiolo[4,3-c]pyridine reportedAlo, Familoni, Marsais, QueguinerFirst successful synthesis of target compound [14]
2005Advances in sulfur-nitrogen heterocycle researchGarcía-Valverde, TorrobaUnderstanding of sulfur-nitrogen heterocycle properties [23]
2014Synthesis of related oxathiolo[4,3-b]pyridine derivativesChioua et al.Extension to related compounds [22]
2021Recent advances in heterocyclic antiviral compoundsVarious researchersExploration of biological applications [17]

Synthetic Methodology and Research Findings

The original synthetic approach developed by Alo and colleagues established the foundation for subsequent research into related oxathiolo-pyridine compounds [14]. Their methodology involved the use of lithium diisopropylamide as a strong base to generate metalated pyridinesulfonamide intermediates [14]. The reaction proceeded through the formation of carbinol intermediates upon treatment with benzophenone, followed by thermal cyclization to yield the desired heterocyclic product [14].

Table 3: Research Findings and Developments

Research AreaKey FindingsResearch InstitutionPublication Year
Synthetic MethodologyDirected metalation of pyridinesulfonamides with lithium diisopropylamideUniversity of Lagos, Nigeria [14]1992
Structural CharacterizationFused ring system with pyridine and oxathiolane ringsStructural analysis studies [9]1992-present
Chemical PropertiesThermal cyclization of carbinol intermediatesChemical reactivity studies [14]1992-present
Related CompoundsSynthesis of isothiazolo[5,4-c]pyridin-3-one 1,1-dioxidesVarious international laboratories [22]1992-2014
ApplicationsInterest in medicinal chemistry and drug developmentPharmaceutical research groups 2000s-present

The research findings demonstrated that the thermal cyclization process was crucial for ring closure, representing a novel application of directed metalation chemistry to heterocycle synthesis [14]. This work expanded the scope of directed metalation beyond simple aromatic functionalization to include the construction of complex fused ring systems [14].

Impact on Heterocyclic Chemistry

The successful synthesis of 3H- [2]oxathiolo[4,3-c]pyridine marked an important milestone in the broader field of sulfur-nitrogen heterocyclic chemistry [23]. The compound belongs to a family of heterocycles that includes highly stable aromatic compounds displaying physicochemical properties relevant to the design of new materials and pharmaceutical agents [23]. The presence of multiple heteroatoms within a single ring system creates opportunities for diverse chemical reactivity and biological activity [23].

The discovery has contributed to the growing understanding of how sulfur and nitrogen atoms can be incorporated into fused ring systems to create compounds with unique properties [23]. This research has implications for the development of new synthetic methodologies and the exploration of novel pharmaceutical targets [17]. The work demonstrates the continued importance of fundamental heterocyclic chemistry research in advancing both synthetic methodology and practical applications [23].

The compound features a distinctive fused ring system that combines a six-membered pyridine ring with a five-membered oxathiolo ring, creating a rigid planar structure with enhanced aromatic character [3]. The molecular formula C₆H₅NOS and molecular weight of 139.18 g/mol reflect the integration of nitrogen, oxygen, and sulfur heteroatoms within a compact molecular framework [3]. This heterocyclic architecture follows the fundamental principles of ortho-fusion, where two rings share adjacent carbon atoms and the bond connecting them, resulting in optimal geometric arrangements for biological interactions [5] [6].

The aromatic character of the system is maintained through a conjugated π-electron network that satisfies Hückel's rule with six π-electrons distributed across the pyridine component [7] [8]. The presence of multiple heteroatoms introduces significant electronic perturbations, creating an electron-deficient pyridine ring that exhibits enhanced reactivity compared to simple pyridine systems [9] [10]. This electronic modification is crucial for the compound's potential biological activities and chemical transformations.

Electronic Properties and Chemical Reactivity

The electronic structure of 3H- [2]oxathiolo[4,3-c]pyridine demonstrates the sophisticated interplay between different heteroatoms within the fused system [7] [9]. The nitrogen atom in the pyridine ring contributes a lone pair of electrons while participating in the aromatic π-system, creating sites for hydrogen bonding and metal coordination [10]. The sulfur atom in the oxathiolo ring provides polarizability and potential redox activity, while the oxygen atom introduces additional hydrogen bonding capacity and electronic effects [11].

These electronic properties result in tunable reactivity patterns that can be modulated through strategic substitution at various positions around the ring system [12]. The electron-deficient nature of the pyridine component makes it susceptible to nucleophilic attack, while the oxathiolo portion can undergo various ring-opening and rearrangement reactions under appropriate conditions [13]. Such reactivity profiles are essential for developing structure-activity relationships and optimizing biological activities.

PropertyValueResearch Significance
Molecular FormulaC₆H₅NOSCompact heterocyclic framework with three heteroatoms
Molecular Weight139.18 g/molFavorable for drug-like properties and bioavailability
Ring SystemFused bicyclicEnhanced rigidity and biological selectivity
Electronic CharacterElectron-deficient pyridineIncreased reactivity and binding potential
Aromatic Stability6π-electron systemThermodynamic stability and synthetic accessibility

Comparative Analysis with Related Heterocyclic Systems

The significance of 3H- [2]oxathiolo[4,3-c]pyridine becomes particularly evident when compared to other fused pyridine systems that have achieved prominence in medicinal chemistry [14] [15] [16]. Unlike simple pyridine derivatives or benzopyridine systems, the incorporation of both sulfur and oxygen heteroatoms creates unique opportunities for molecular recognition and biological interaction [17] [18].

Oxazolopyridines and thiazolopyridines, which contain only one additional heteroatom, have demonstrated significant pharmaceutical applications [19] [20]. The dual heteroatom system in oxathiolopyridines potentially offers enhanced binding diversity and selectivity compared to these simpler analogs [21] [22]. Research on related oxathiino[6,5-b]pyridine derivatives has revealed nanomolar inhibitory activities against tumor-associated carbonic anhydrases, suggesting that the oxathiolo-pyridine framework may exhibit similar biological potential [21].

The fused heterocyclic approach represents a strategic advancement over non-fused systems, as the rigid planar structure can interact more efficiently with biological targets [16]. This enhanced interaction capability is particularly valuable for developing pharmaceuticals against complex diseases where high selectivity and potency are required [17] [23].

Research Applications and Synthetic Methodologies

Current research methodologies for investigating oxathiolo-pyridine systems employ diverse synthetic strategies that reflect the growing importance of these compounds [24] [11]. Cyclocondensation reactions, ring-closing metathesis, and microwave-assisted synthesis have emerged as key approaches for constructing these sophisticated ring systems [25]. The development of efficient synthetic routes is crucial for enabling structure-activity relationship studies and pharmaceutical optimization [13].

Computational chemistry has played an increasingly important role in understanding the electronic properties and stability of fused oxathiolo-pyridine systems [18]. Density functional theory calculations have confirmed the thermodynamic stability of these compounds and provided insights into their reactivity patterns [26]. Such computational approaches are essential for predicting biological activities and guiding synthetic efforts toward the most promising molecular targets.

The interdisciplinary nature of oxathiolo-pyridine research encompasses organic synthesis, computational chemistry, medicinal chemistry, and materials science [18] [27]. This broad research interest reflects the versatile applications of these compounds and their potential to address challenges across multiple scientific domains [16] [23].

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Wikipedia

3H-[1,2]Oxathiolo[4,3-c]pyridine

Dates

Last modified: 07-19-2023

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